Cas no 2138079-59-9 (3-[Cyclopropyl(ethyl)amino]-4-methylcyclohexan-1-ol)
3-[Cyclopropyl(ethyl)amino]-4-methylcyclohexan-1-ol Chemical and Physical Properties
Names and Identifiers
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- EN300-1158984
- 2138079-59-9
- 3-[cyclopropyl(ethyl)amino]-4-methylcyclohexan-1-ol
- 3-[Cyclopropyl(ethyl)amino]-4-methylcyclohexan-1-ol
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- Inchi: 1S/C12H23NO/c1-3-13(10-5-6-10)12-8-11(14)7-4-9(12)2/h9-12,14H,3-8H2,1-2H3
- InChI Key: AWSFFEYXSIEJSY-UHFFFAOYSA-N
- SMILES: OC1CCC(C)C(C1)N(CC)C1CC1
Computed Properties
- Exact Mass: 197.177964357g/mol
- Monoisotopic Mass: 197.177964357g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 191
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 23.5Ų
3-[Cyclopropyl(ethyl)amino]-4-methylcyclohexan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1158984-0.05g |
3-[cyclopropyl(ethyl)amino]-4-methylcyclohexan-1-ol |
2138079-59-9 | 0.05g |
$792.0 | 2023-06-08 | ||
| Enamine | EN300-1158984-0.1g |
3-[cyclopropyl(ethyl)amino]-4-methylcyclohexan-1-ol |
2138079-59-9 | 0.1g |
$829.0 | 2023-06-08 | ||
| Enamine | EN300-1158984-0.25g |
3-[cyclopropyl(ethyl)amino]-4-methylcyclohexan-1-ol |
2138079-59-9 | 0.25g |
$867.0 | 2023-06-08 | ||
| Enamine | EN300-1158984-0.5g |
3-[cyclopropyl(ethyl)amino]-4-methylcyclohexan-1-ol |
2138079-59-9 | 0.5g |
$905.0 | 2023-06-08 | ||
| Enamine | EN300-1158984-1.0g |
3-[cyclopropyl(ethyl)amino]-4-methylcyclohexan-1-ol |
2138079-59-9 | 1g |
$943.0 | 2023-06-08 | ||
| Enamine | EN300-1158984-2.5g |
3-[cyclopropyl(ethyl)amino]-4-methylcyclohexan-1-ol |
2138079-59-9 | 2.5g |
$1848.0 | 2023-06-08 | ||
| Enamine | EN300-1158984-5.0g |
3-[cyclopropyl(ethyl)amino]-4-methylcyclohexan-1-ol |
2138079-59-9 | 5g |
$2732.0 | 2023-06-08 | ||
| Enamine | EN300-1158984-10.0g |
3-[cyclopropyl(ethyl)amino]-4-methylcyclohexan-1-ol |
2138079-59-9 | 10g |
$4052.0 | 2023-06-08 |
3-[Cyclopropyl(ethyl)amino]-4-methylcyclohexan-1-ol Related Literature
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on 3-[Cyclopropyl(ethyl)amino]-4-methylcyclohexan-1-ol
Professional Introduction to Compound with CAS No. 2138079-59-9 and Product Name: 3-[Cyclopropyl(ethyl)amino]-4-methylcyclohexan-1-ol
The compound with the CAS number 2138079-59-9 and the product name 3-[Cyclopropyl(ethyl)amino]-4-methylcyclohexan-1-ol represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The presence of a cyclopropyl(ethyl)amino substituent and a methylcyclohexan-1-ol backbone suggests a rich chemical space for interaction with biological targets, making it a promising candidate for further exploration.
In recent years, the pharmaceutical industry has witnessed a surge in the development of molecules featuring complex cyclic structures. These structures often provide enhanced binding affinity and selectivity, which are critical factors in drug design. The 3-[Cyclopropyl(ethyl)amino]-4-methylcyclohexan-1-ol molecule exemplifies this trend, as its cyclohexane ring is functionalized with both an amine group and a methyl substituent, creating a versatile scaffold for medicinal chemists to modify and optimize.
One of the most intriguing aspects of this compound is its potential as a building block for more complex pharmacophores. The cyclopropyl(ethyl)amino moiety, in particular, has been shown to enhance the solubility and bioavailability of drugs, while also improving their metabolic stability. This makes it an attractive feature for designing next-generation therapeutics. Furthermore, the methylcyclohexan-1-ol backbone provides a rigid yet flexible structure that can be easily modified through various chemical transformations, such as halogenation, alkylation, or acylation.
Recent studies have highlighted the importance of molecular diversity in drug discovery pipelines. Compounds like 3-[Cyclopropyl(ethyl)amino]-4-methylcyclohexan-1-ol contribute to this diversity by offering unique structural motifs that can be tailored to specific biological targets. For instance, research has indicated that analogs of this compound may exhibit inhibitory activity against certain enzymes implicated in metabolic disorders. This aligns with the growing interest in developing treatments for conditions such as diabetes and obesity, where enzyme inhibition plays a key role.
The synthesis of 3-[Cyclopropyl(ethyl)amino]-4-methylcyclohexan-1-ol involves multi-step organic reactions that showcase the ingenuity of modern synthetic chemistry. Key steps typically include the formation of the cyclohexane ring via cyclization reactions, followed by functionalization at specific positions using reagents such as Grignard reagents or organolithium compounds. The introduction of the cyclopropyl(ethyl)amino group often requires careful control of reaction conditions to ensure high yield and purity. Advances in catalytic methods have also enabled more efficient synthetic routes, reducing both cost and environmental impact.
In terms of biological activity, preliminary studies suggest that derivatives of this compound may exhibit properties relevant to central nervous system (CNS) disorders. The structural features present in 3-[Cyclopropyl(ethyl)amino]-4-methylcyclohexan-1-ol, particularly the amine substituent and the cycloalkane ring system, are known to interact with various neurotransmitter receptors. This opens up possibilities for developing novel therapeutics targeting conditions such as depression, anxiety, and neurodegenerative diseases. Further investigation into its pharmacological profile is warranted to fully elucidate its potential.
The compound's physicochemical properties also make it an interesting candidate for formulation development. Parameters such as solubility, permeability, and stability are critical factors that determine whether a drug can be effectively delivered to its target site within the body. The presence of both polar (amine group) and non-polar (cycloalkane ring) regions in 3-[Cyclopropyl(ethyl)amino]-4-methylcyclohexan-1-ol suggests that it may exhibit favorable pharmacokinetic properties, making it suitable for oral or transdermal administration.
As research continues to evolve, new methodologies for analyzing molecular interactions are being developed. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational modeling are increasingly used to understand how compounds like 3-[Cyclopropyl(ethyl)amino]-4-methylcyclohexan-1-ol interact with their biological targets at the atomic level. These insights are invaluable for optimizing drug candidates and improving their efficacy while minimizing side effects.
The role of computational chemistry in drug discovery cannot be overstated. By leveraging powerful algorithms and large datasets, researchers can predict the binding affinity of molecules to specific proteins or enzymes before conducting costly wet-lab experiments. This approach has already led to significant successes in identifying novel lead compounds based on structural features similar to those found in 3-[Cyclopropyl(ethyl)amino]-4-methylcyclohexan-1-ol.
In conclusion,3-[Cyclopropyl(ethyl)amino]-4-methylcyclohexan-1-ol (CAS No. 2138079-59-9) represents a compelling example of how structural complexity can be leveraged to develop innovative therapeutic agents. Its unique combination of functional groups and its potential applications in treating various diseases make it a valuable asset in the pharmaceutical chemist's toolkit. As research progresses,this compound will undoubtedly continue to inspire new discoveries and advancements in medicinal chemistry.
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